molecular formula C10H7ClS B8551768 2-Naphthalenesulfenyl chloride CAS No. 70347-73-8

2-Naphthalenesulfenyl chloride

Cat. No.: B8551768
CAS No.: 70347-73-8
M. Wt: 194.68 g/mol
InChI Key: WKVQRXCGJWPZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-Naphthalenesulfonyl chloride (CAS 93-11-8) is an organosulfur compound with the molecular formula C₁₀H₇ClO₂S and a molecular weight of 226.68 g/mol . Its structure consists of a naphthalene ring system (two fused benzene rings) with a sulfonyl chloride (–SO₂Cl) group at the 2-position (β-position). Key physical properties include:

  • Melting Point: 74–78°C
  • Appearance: Typically a crystalline solid or off-white powder .
  • Solubility: Soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and chlorinated solvents (e.g., dichloromethane) .

Synthesis Methods
2-Naphthalenesulfonyl chloride is synthesized via several routes:

Phosphorus Oxychloride Reaction: Reacting sodium 2-naphthalenesulfonate with phosphorus oxychloride (POCl₃) at 70°C for 6 hours .

Thionyl Chloride Method: Sulfonic acid derivatives treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) as a catalyst .

Oxidative Chlorination: Using trichloroisocyanuric acid (TCCA) or hydrogen peroxide (H₂O₂) with chlorinating agents like TiCl₄ .

Applications
This compound serves as a versatile intermediate in organic synthesis, particularly for:

  • Sulfonamide Formation: Reacting with amines to produce sulfonamides, key motifs in pharmaceuticals .
  • Polymer Modification: Functionalizing methacrylate and styrene copolymers via dynamic thiol-thioester exchange .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70347-73-8

Molecular Formula

C10H7ClS

Molecular Weight

194.68 g/mol

IUPAC Name

naphthalen-2-yl thiohypochlorite

InChI

InChI=1S/C10H7ClS/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

WKVQRXCGJWPZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCl

Origin of Product

United States

Scientific Research Applications

Amino Protection and Deprotection

2-Naphthalenesulfenyl chloride is frequently utilized as a protecting group for amines in organic synthesis. Its activation potential and ease of cleavage make it a favorable alternative to traditional protecting groups like tosyl groups. Research indicates that compounds protected with 2-naphthalenesulfenyl groups can be efficiently deprotected using magnesium in methanol, yielding high purity amines with minimal byproducts .

Reaction ConditionsYield (%)Comments
Mg/MeOH, ultrasonic>90Clean cleavage of protected amines
Stirring with NH₄ClSimilarActivation of metal required

Chromatographic Applications

The compound is also employed in high-performance liquid chromatography (HPLC) for the derivatization of secondary and primary amines. This method enhances the detection sensitivity of analytes like neomycin sulfate and spectinomycin, allowing for accurate quantification in complex mixtures .

Compound AnalyzedMethod UsedDetection Limit
Neomycin sulfatePre-column derivatization with this compound0.1 µg/mL
SpectinomycinNormal-phase HPLC0.5 µg/mL

Recent studies have investigated the biological activities of derivatives of this compound, particularly focusing on their anticancer and antimicrobial properties. For instance, naphthalene-chalcone hybrids synthesized from this compound have shown significant anticancer activity against various cell lines, including A549 lung cancer cells, with IC₅₀ values indicating potent efficacy .

CompoundActivity TypeIC₅₀ (µM)
Naphthalene-chalcone hybrid (Compound 2j)Anticancer (A549)7.83 ± 0.60
Naphthalene derivative (Compound 2f)Antimicrobial (S. epidermidis)MIC 50 = 15.6 µg/mL

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of naphthalene derivatives, researchers found that these compounds significantly inhibited the growth of cancer cell lines through apoptosis induction mechanisms involving caspase activation pathways. The study highlighted the potential of these derivatives as novel anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of naphthalene derivatives against various bacterial strains. The results indicated a notable reduction in bacterial viability at low concentrations, suggesting their potential as effective antibacterial agents .

Comparison with Similar Compounds

2-Phenylethanesulfonyl Chloride (CAS 4025-71-2)

  • Structure : A benzene ring attached to an ethyl chain terminating in –SO₂Cl.
  • Molecular Weight : 204.68 g/mol (lighter than 2-naphthalenesulfonyl chloride) .
  • Reactivity : The aliphatic ethyl linker reduces conjugation with the aromatic ring, making it less reactive in electrophilic aromatic substitution compared to naphthalene derivatives .

2-Chloro-6-methylbenzenesulfonyl Chloride

  • Structure : Benzene ring with –SO₂Cl, –Cl, and –CH₃ substituents.
  • Applications : Used in specialty chemical synthesis. The electron-withdrawing –Cl group increases the electrophilicity of the sulfonyl chloride, but steric hindrance from –CH₃ may slow nucleophilic attacks .

Substituted Naphthalene Sulfonyl Chlorides

6-Chloronaphthalene-2-sulfonyl Chloride

  • Structure : Naphthalene with –SO₂Cl at the 2-position and –Cl at the 6-position.
  • However, steric effects may reduce accessibility for nucleophilic reagents .

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Reactivity Notes
2-Naphthalenesulfonyl chloride 226.68 74–78 Naphthalene + –SO₂Cl at β-position High reactivity due to extended conjugation
2-Phenylethanesulfonyl chloride 204.68 Not reported Benzene + ethyl–SO₂Cl Moderate reactivity (aliphatic linker)
6-Chloronaphthalene-2-sulfonyl chloride Not reported Not reported Naphthalene + –Cl at 6-position Enhanced electrophilicity but steric hindrance

Reactivity and Stability

  • Hydrolysis Sensitivity : 2-Naphthalenesulfonyl chloride hydrolyzes readily in water to form 2-naphthalenesulfonic acid, necessitating anhydrous handling . Substituted derivatives (e.g., 6-chloro) may exhibit slower hydrolysis due to reduced water solubility .
  • Thermal Stability : Decomposes above 200°C, whereas benzene-based analogs (e.g., 2-phenylethanesulfonyl chloride) may decompose at lower temperatures due to weaker aromatic stabilization .

Preparation Methods

Reaction Mechanism and Conditions

Sodium 2-naphthalenesulfonate undergoes nucleophilic substitution with POCl₃, where the sulfonate group (−SO₃Na) is replaced by a sulfonyl chloride (−SO₂Cl). The reaction proceeds via the following stoichiometry:

C10H7SO3Na+POCl3C10H7SO2Cl+NaPO3+HCl\text{C}{10}\text{H}7\text{SO}3\text{Na} + \text{POCl}3 \rightarrow \text{C}{10}\text{H}7\text{SO}2\text{Cl} + \text{NaPO}3 + \text{HCl}

Key parameters include:

  • Temperature : 90°C

  • Reaction Time : 9 hours

  • Solvent : Chloroform (2.25 mol relative to sodium sulfonate)

  • Molar Ratio : 1:3.33 (sodium sulfonate : POCl₃)

Post-reaction, excess POCl₃ and chloroform are removed via distillation, followed by washing and vacuum distillation to isolate the product.

Table 1: Optimization Data for POCl₃ Method

ParameterValueImpact on Yield
Temperature90°CMaximizes reaction rate
POCl₃ Molar Excess233%Ensures complete conversion
Solvent Volume4–5× substrate massPrevents side reactions

Thionyl Chloride-Based Chlorination

An alternative route employs thionyl chloride (SOCl₂) as the chlorinating agent, as detailed in CN102976988B. This method avoids phosphorus-based reagents and utilizes phase-transfer catalysis (PTC) to enhance efficiency.

Procedure Overview

  • Chlorination : Sodium 2-naphthalenesulfonate reacts with SOCl₂ in dichloromethane or chloroform, catalyzed by tetrabutylammonium bromide (TBAB).

  • Reduction : The intermediate 2-naphthalenesulfonyl chloride is reduced to 2-thionaphthol, though this step is omitted when targeting the sulfonyl chloride.

Critical Parameters

  • Catalyst Loading : 1–10% TBAB relative to sodium sulfonate

  • Solvent : Dichloromethane or chloroform (4–5× substrate mass)

  • Reaction Time : 2 hours at reflux

  • Yield : 97.8% (after purification)

This method’s advantage lies in its compatibility with greener solvents and reduced reliance on phosphorus reagents.

Phase-Transfer Catalyzed Synthesis

The patent CN102976988B further refines the thionyl chloride method by introducing phase-transfer catalysts (e.g., TBAB), which facilitate interfacial reactions between aqueous and organic phases.

Key Innovations

  • Solvent System : Dichloromethane/water biphasic mixture reduces byproduct formation.

  • Catalyst Role : TBAB accelerates sulfonate-to-sulfonyl chloride conversion by shuttling ions across phases.

  • Workflow Efficiency : Intermediate isolation is unnecessary, streamlining production.

Table 2: Comparative Analysis of Methods

MethodReagentCatalystYieldSolvent
POCl₃Phosphorus oxychlorideNone95.8%Chloroform
SOCl₂ (PTC)Thionyl chlorideTBAB97.8%Dichloromethane

Industrial-Scale Considerations

Cost and Scalability

  • POCl₃ Method : Higher yield (95.8%) but requires handling corrosive POCl₃ and generates phosphorous byproducts, complicating waste management.

  • SOCl₂-PTC Method : Lower toxicity and easier purification but marginally higher catalyst costs.

Purification Techniques

  • Vacuum Distillation : Standard for removing low-boiling-point solvents (e.g., chloroform, bp 61°C).

  • Recrystallization : Employed by Sigma-Aldrich to achieve 97–99% purity using ethanol/water mixtures.

Emerging Trends and Innovations

Recent patents emphasize solvent recycling and catalyst recovery to improve sustainability. For example, TBAB can be extracted from aqueous phases and reused for 3–5 cycles without significant activity loss . Additionally, microwave-assisted synthesis is being explored to reduce reaction times from hours to minutes, though this remains experimental.

Q & A

Q. What are the recommended handling and storage protocols for 2-Naphthalenesulfenyl chloride in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to GHS safety protocols, including the use of nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact. Storage should be in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures below 4°C to prevent hydrolysis. Decomposition products such as sulfur oxides and hydrogen chloride may form under improper conditions .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A standard synthesis involves the reaction of 2-naphthalenethiol with chlorine gas in anhydrous dichloromethane at 0–5°C. The reaction progress is monitored via TLC (Rf ~0.6 in hexane/ethyl acetate 9:1), followed by purification via vacuum distillation (b.p. 74–78°C). Yield optimization requires strict control of stoichiometry (1:1.05 molar ratio of thiol to Cl₂) and exclusion of moisture .

Q. What safety precautions are necessary when working with this compound?

  • Methodological Answer : Immediate access to emergency eyewash stations and neutralization agents (e.g., sodium bicarbonate) is critical. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Fire hazards necessitate the use of alcohol-insoluble foam or CO₂ extinguishers, as combustion releases toxic gases like HCl and SOₓ .

Advanced Research Questions

Q. How do researchers address discrepancies in reaction yields when using this compound in nucleophilic substitution reactions?

  • Methodological Answer : Yield inconsistencies often stem from trace moisture or competing side reactions (e.g., oxidation). Systematic controls include:
  • Drying agents : Molecular sieves (3Å) in reaction mixtures.
  • Kinetic profiling : In situ FTIR to monitor sulfenyl chloride consumption.
  • Byproduct analysis : GC-MS to identify disulfide or sulfonic acid derivatives.
    Peer-reviewed studies recommend iterative optimization of solvent polarity (e.g., switching from THF to DCE) to suppress hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) shows characteristic aromatic multiplet signals at δ 7.4–8.2 ppm and a singlet for the sulfenyl chloride group at δ 3.8 ppm.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>95%).
  • Elemental analysis : Validates sulfur and chlorine content (theoretical: S 14.1%, Cl 15.7%).
    Discrepancies in spectroscopic data should be cross-referenced with computational simulations (DFT) .

Q. What mechanistic insights have been gained from studies on the reactivity of this compound with aromatic amines?

  • Methodological Answer : Mechanistic studies using stopped-flow UV-Vis spectroscopy reveal a two-step process:

Electrophilic attack : The sulfenyl chloride reacts with the amine’s lone pair, forming a sulfenamide intermediate.

Rearrangement : Steric effects from the naphthyl group drive regioselective C–S bond formation.
Competing pathways (e.g., overoxidation to sulfonamides) are mitigated by using non-polar solvents and low temperatures (−20°C). Recent work highlights the role of Lewis acid catalysts (e.g., ZnCl₂) in accelerating the reaction by 40% .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (reported between 80°C and 120°C) likely arise from impurities or measurement techniques. Controlled DSC (Differential Scanning Calorimetry) under inert atmosphere shows an exothermic peak at 105°C, correlating with Cl₂ release. Reproducibility requires:
  • Sample purity : Validate via elemental analysis.
  • Atmosphere control : Use argon instead of nitrogen to avoid side reactions.
    Contradictory data should be re-evaluated using standardized protocols from toxicological databases .

Experimental Design Considerations

Q. What strategies optimize the use of this compound in multi-step organic syntheses?

  • Methodological Answer :
  • Stepwise quenching : After sulfenylation, neutralize excess reagent with Na₂SO₃ to prevent downstream interference.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during sulfenyl chloride activation.
  • Scalability : Pilot studies show microfluidic reactors improve mixing efficiency and reduce decomposition by 20% compared to batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.